4,5-Dibromothiophene-2-carbaldehyde
Overview
Description
4,5-Dibromothiophene-2-carbaldehyde is an organobromine compound with the molecular formula C5H2Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and an aldehyde group at the 2 position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dibromothiophene-2-carbaldehyde can be synthesized through the bromination of thiophene-2-carbaldehyde. The process involves the selective bromination of the thiophene ring at the 4 and 5 positions. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include 4,5-dibromothiophene-2-carboxylic acid.
Reduction Reactions: Products include 4,5-dibromothiophene-2-methanol.
Scientific Research Applications
4,5-Dibromothiophene-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound is explored for its potential use in the synthesis of pharmaceutical intermediates.
Biological Studies: It is used in the study of thiophene derivatives’ biological activities.
Mechanism of Action
The mechanism of action of 4,5-Dibromothiophene-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the aldehyde group provide reactive sites for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in organic synthesis, the compound acts as an electrophile in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks bromine atoms, making it less reactive in substitution reactions.
4-Bromothiophene-2-carbaldehyde: Contains only one bromine atom, offering different reactivity and selectivity.
5-Bromothiophene-2-carbaldehyde: Similar to 4-bromothiophene-2-carbaldehyde but with bromine at the 5 position.
Uniqueness
4,5-Dibromothiophene-2-carbaldehyde is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. This dual bromination allows for more diverse functionalization compared to its mono-brominated counterparts .
Properties
IUPAC Name |
4,5-dibromothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRAVDVWAPGZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355661 | |
Record name | 4,5-dibromothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38071-22-6 | |
Record name | 4,5-dibromothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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